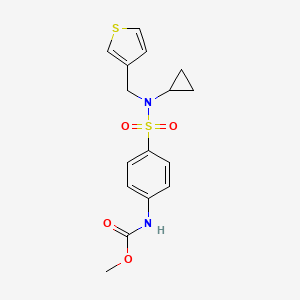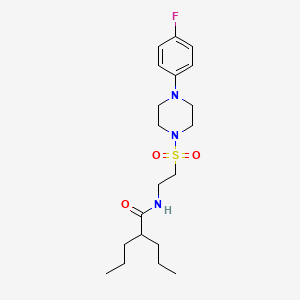
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide, also known as AQ-13, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. AQ-13 belongs to the class of quinoline derivatives, which have been studied extensively for their antitumor, antimalarial, and antiviral properties. In
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with quinoline structures have been extensively studied for their anticancer properties. For example, 2-anilino-3-aroylquinolines have shown significant cytotoxic activity against various human cancer cell lines, including HeLa, DU-145, A549, MDA-MB-231, and MCF-7. Their antiproliferative activity, particularly against lung cancer and prostate cancer cell lines, is notable, with certain compounds demonstrating low IC50 values indicating strong inhibitory effects on tubulin polymerization. These compounds also induced cell cycle arrest and apoptosis in cancer cells through disruption of tubulin polymerization and mitochondrial membrane potential alterations (Srikanth et al., 2016).
Antimicrobial Applications
Some quinoline derivatives have been synthesized with antimicrobial intentions. For instance, 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives were developed as antimicrobial agents, displaying high activity against Gram-positive bacteria. These compounds were identified through structural analyses and tested for their efficacy in inhibiting microbial growth, indicating the potential of quinoline structures in developing new antimicrobial therapies (Biointerface Research in Applied Chemistry, 2019).
Fluorescent Sensing
Quinoline derivatives have been employed as fluorescent chemosensors, highlighting their utility in biological and chemical sensing applications. A novel chemosensor based on quinoline was synthesized to detect Zn2+ ions in living cells and aqueous solutions with high selectivity and sensitivity. This chemosensor showed remarkable fluorescence enhancement in the presence of Zn2+, demonstrating its potential for practical applications in monitoring Zn2+ concentrations in environmental and biological samples (Park et al., 2015).
Neurological Disorder Treatment
Research into quinoline derivatives has extended into the treatment of neurological disorders. Tetracyclic quinoxaline derivatives, related to quinoline structures, have shown promise as multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds exhibit potent binding affinities to serotonin and dopamine receptors, indicating their potential as orally bioavailable treatments with good antipsychotic efficacy in vivo (Li et al., 2014).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c1-12(21)20-10-2-3-13-11-15(6-9-17(13)20)19-24(22,23)16-7-4-14(18)5-8-16/h4-9,11,19H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYJMEUSZZROQQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2895360.png)
![4-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B2895361.png)

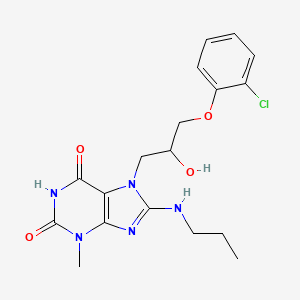

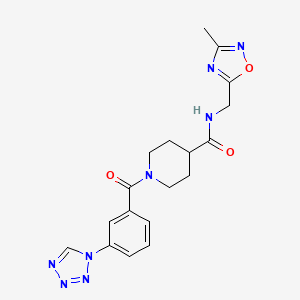
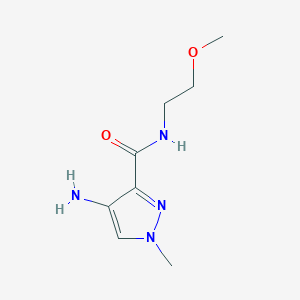
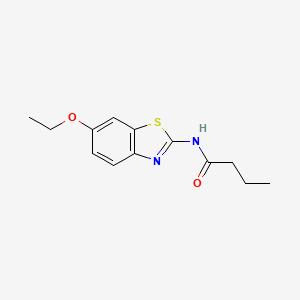
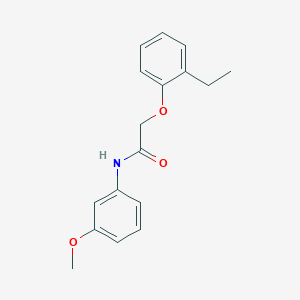

![5,7-Dimethyl-2-(methylsulfanyl)-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2895376.png)
![1-[(4-Chlorophenyl)methyl]benzimidazole](/img/structure/B2895377.png)
